

Spectroscopic Profile of 6-Chloro-3-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Chloro-3-methyluracil	
Cat. No.:	B041288	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Chloro-3-methyluracil** (CAS No: 4318-56-3), a pivotal intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **6-Chloro-3-methyluracil**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
12.4	broad singlet	1H	N-H
5.90	singlet	1H	C₅-H
3.10	singlet	3H	N-CH₃

Solvent: DMSO-d₆, Frequency: 400 MHz



Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
163.61	C4=O
161.24	C ₂ =O
156.26	C ₆ -Cl
82.71	C₅
29.10	N-CH₃

Solvent: DMSO-d₆, Frequency: 101 MHz

Table 3: Mass Spectrometry (GC-MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Note
160	2nd Highest	Molecular Ion [M]+
68	Top Peak	Fragment Ion
40	3rd Highest	Fragment Ion

Source: NIST Mass Spectrometry Data Center

Table 4: Predicted Infrared (IR) Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3200-3100	Medium	N-H Stretch	Amide
3050-3000	Medium	C-H Stretch	Aromatic/Vinylic
2950-2850	Medium	C-H Stretch	Methyl
~1710	Strong	C=O Stretch	Amide (C ₄ =O)
~1670	Strong	C=O Stretch	Amide (C ₂ =O)
~1600	Medium	C=C Stretch	Alkene
~1450	Medium	C-H Bend	Methyl
~750	Strong	C-Cl Stretch	Chloroalkene

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in **6-Chloro-3-methyluracil**, as specific experimental data was not available in public databases.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

- Sample Preparation: A sample of 5-10 mg of 6-Chloro-3-methyluracil is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of



approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

• ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: For solid samples like **6-Chloro-3-methyluracil**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

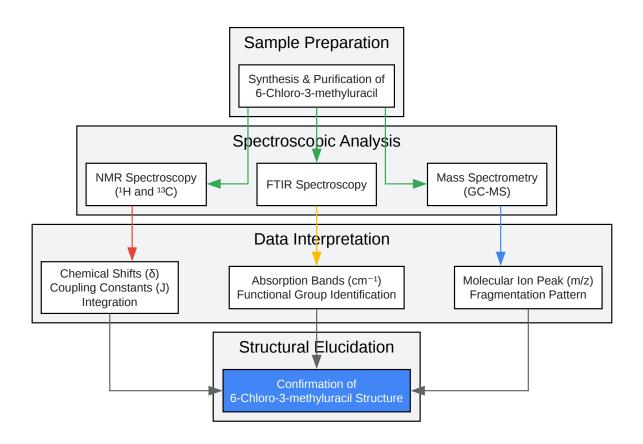
- Sample Introduction: For GC-MS analysis, the sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.



Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **6-Chloro-3-methyluracil**.



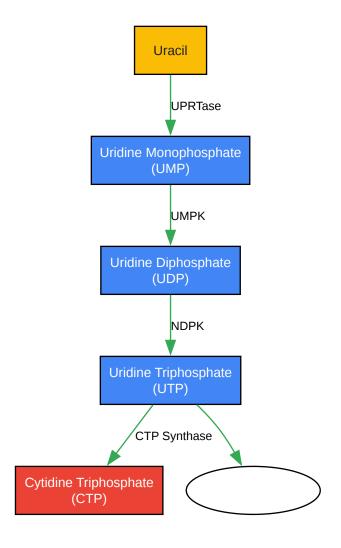
Click to download full resolution via product page

A logical workflow for the spectroscopic analysis of 6-Chloro-3-methyluracil.

Signaling Pathway Context: Uracil Metabolism

6-Chloro-3-methyluracil is a derivative of uracil, a fundamental component of nucleic acids. Understanding the metabolic pathways of uracil is crucial in drug development, particularly in oncology and virology. The following diagram outlines a simplified representation of the pyrimidine salvage pathway, where uracil is recycled.





Click to download full resolution via product page

A simplified diagram of the uracil salvage pathway.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-3-methyluracil: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041288#spectroscopic-data-of-6-chloro-3-methyluracil-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com